Cas no 2188279-16-3 (1-(2-phenylethanesulfonyl)-3-(thiophen-2-yl)pyrrolidine)
1-(2-phenylethanesulfonyl)-3-(thiophen-2-yl)pyrrolidine Chemical and Physical Properties
Names and Identifiers
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- 1-(phenethylsulfonyl)-3-(thiophen-2-yl)pyrrolidine
- 1-(2-phenylethylsulfonyl)-3-thiophen-2-ylpyrrolidine
- 1-(2-phenylethanesulfonyl)-3-(thiophen-2-yl)pyrrolidine
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- Inchi: 1S/C16H19NO2S2/c18-21(19,12-9-14-5-2-1-3-6-14)17-10-8-15(13-17)16-7-4-11-20-16/h1-7,11,15H,8-10,12-13H2
- InChI Key: WXNATBUFJQPAKI-UHFFFAOYSA-N
- SMILES: S(CCC1C=CC=CC=1)(N1CCC(C2=CC=CS2)C1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 426
- XLogP3: 3.1
- Topological Polar Surface Area: 74
1-(2-phenylethanesulfonyl)-3-(thiophen-2-yl)pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6553-0247-2μmol |
1-(2-phenylethanesulfonyl)-3-(thiophen-2-yl)pyrrolidine |
2188279-16-3 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6553-0247-5μmol |
1-(2-phenylethanesulfonyl)-3-(thiophen-2-yl)pyrrolidine |
2188279-16-3 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6553-0247-10μmol |
1-(2-phenylethanesulfonyl)-3-(thiophen-2-yl)pyrrolidine |
2188279-16-3 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6553-0247-20μmol |
1-(2-phenylethanesulfonyl)-3-(thiophen-2-yl)pyrrolidine |
2188279-16-3 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6553-0247-1mg |
1-(2-phenylethanesulfonyl)-3-(thiophen-2-yl)pyrrolidine |
2188279-16-3 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6553-0247-2mg |
1-(2-phenylethanesulfonyl)-3-(thiophen-2-yl)pyrrolidine |
2188279-16-3 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6553-0247-3mg |
1-(2-phenylethanesulfonyl)-3-(thiophen-2-yl)pyrrolidine |
2188279-16-3 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6553-0247-4mg |
1-(2-phenylethanesulfonyl)-3-(thiophen-2-yl)pyrrolidine |
2188279-16-3 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6553-0247-5mg |
1-(2-phenylethanesulfonyl)-3-(thiophen-2-yl)pyrrolidine |
2188279-16-3 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6553-0247-10mg |
1-(2-phenylethanesulfonyl)-3-(thiophen-2-yl)pyrrolidine |
2188279-16-3 | 10mg |
$79.0 | 2023-09-08 |
1-(2-phenylethanesulfonyl)-3-(thiophen-2-yl)pyrrolidine Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 1-(2-phenylethanesulfonyl)-3-(thiophen-2-yl)pyrrolidine
1-(2-phenylethanesulfonyl)-3-(thiophen-2-yl)pyrrolidine (CAS No. 2188279-16-3): A Comprehensive Overview
1-(2-phenylethanesulfonyl)-3-(thiophen-2-yl)pyrrolidine, identified by its CAS number 2188279-16-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonylated pyrrolidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates both aromatic and heterocyclic moieties, making it a promising candidate for further exploration in drug discovery.
The core structure of 1-(2-phenylethanesulfonyl)-3-(thiophen-2-yl)pyrrolidine consists of a pyrrolidine ring substituted at the 1-position with a 2-phenylethanesulfonyl group and at the 3-position with a thiophen-2-yl group. This unique arrangement of functional groups imparts distinct chemical and biological properties to the compound. The sulfonyl group is a well-known pharmacophore that enhances binding affinity to biological targets, while the thiophene ring contributes to metabolic stability and bioavailability. Such structural features make this compound an attractive scaffold for developing novel therapeutic agents.
In recent years, there has been growing interest in sulfonylated heterocycles due to their demonstrated efficacy in various pharmacological contexts. Studies have shown that compounds containing the sulfonyl-pyrrolidine moiety exhibit inhibitory activity against multiple enzymes and receptors involved in inflammatory, metabolic, and neurological disorders. The presence of the thiophene ring further expands the pharmacological spectrum by enhancing solubility and reducing toxicity, which are critical factors in drug development.
One of the most compelling aspects of 1-(2-phenylethanesulfonyl)-3-(thiophen-2-yl)pyrrolidine is its potential application in addressing neurological disorders. Research indicates that sulfonylated pyrrolidines can modulate neurotransmitter systems by interacting with specific receptors such as serotonin receptors (5-HT receptors) and dopamine receptors (D₂ receptors). The 2-phenylethanesulfonyl group may contribute to enhanced receptor binding affinity, while the thiophen-2-yl moiety could influence metabolic pathways, thereby improving drug persistence in the bloodstream. These properties make this compound a promising candidate for further investigation in preclinical models of neurodegenerative diseases.
Moreover, the structural versatility of 1-(2-phenylethanesulfonyl)-3-(thiophen-2-yl)pyrrolidine allows for modifications that can fine-tune its biological activity. Researchers have explored derivatives of this compound with altered substitution patterns to optimize potency and selectivity. For instance, variations in the position or type of substituents on the pyrrolidine ring can significantly impact its interaction with biological targets. Such modifications are crucial for developing drugs with minimal side effects and high therapeutic efficacy.
The synthesis of 1-(2-phenylethanesulfonyl)-3-(thiophen-2-yl)pyrrolidine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the sulfonyl group typically involves sulfonation reactions followed by condensation with appropriate reagents to form the pyrrolidine core. Subsequent functionalization at the 3-position with a thiophen-2-yl group requires careful selection of coupling agents and catalysts to achieve optimal results. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to scale up synthesis for preclinical studies.
In academic research, 1-(2-phenylethanesulfonyl)-3-(thiophen-2-yl)pyrrolidine has been studied as a lead compound for developing drugs targeting inflammation-related diseases. In vitro assays have demonstrated its ability to inhibit key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in mediating inflammatory responses. The dual inhibitory activity suggests potential applications in treating conditions like rheumatoid arthritis and inflammatory bowel disease. Additionally, preliminary studies indicate that this compound may exhibit anti-proliferative effects on certain cancer cell lines, warranting further investigation into its oncological potential.
The pharmacokinetic profile of 1-(2-phenylethanesulfonyl)-3-(thiophen-2-yl)pyrrolidine is another area of active research. Studies have shown that sulfonylated compounds generally exhibit moderate oral bioavailability due to their hydrophilic nature but can be metabolized rapidly by liver enzymes. Understanding these metabolic pathways is essential for predicting drug interactions and optimizing dosing regimens. Advanced computational methods, such as molecular docking simulations, have been employed to predict how this compound interacts with metabolic enzymes like cytochrome P450 (CYP450), providing insights into its potential clearance rate and half-life.
Recent advancements in medicinal chemistry have led to innovative approaches for enhancing the properties of 1-(2-phenylethanesulfonyl)-3-(thiophen-2-yl)pyrrolidine through structure-based drug design. By leveraging computational tools and high-throughput screening techniques, researchers can rapidly identify analogs with improved pharmacokinetic profiles or enhanced target engagement. For example, modifications aimed at increasing solubility or reducing metabolic clearance could significantly enhance therapeutic efficacy while minimizing adverse effects.
The potential therapeutic applications of this compound extend beyond neurological and inflammatory disorders. Emerging evidence suggests that sulfonylated pyrролидines may also play a role in managing metabolic syndromes by modulating insulin sensitivity and glucose homeostasis. The unique combination of functional groups in 1-(2-phеnylethanесulfоnyl)-3-(thiоphеnе - 2 - yル)пyrролидine makes it a versatile scaffold for addressing multiple disease pathways simultaneously.
In conclusion,1-(2-phеnylethanесulfоnyl)-3-(thiоphеnе - 2 - yル)пyrролидine (CAS No .2188279 - 16 - 3) represents a significant advancement in pharmaceutical chemistry with broad therapeutic implications . Its structural features , combined wіt h promising preclinical data , position it аs а valuable candidate fοr further development іn drug discovery programs . Ongoing research іn thіs field holds thе promise οf unlocking new treatments fοr a variety οf challenging medical conditions .р>
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